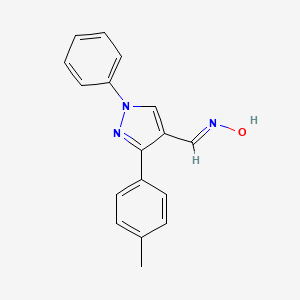

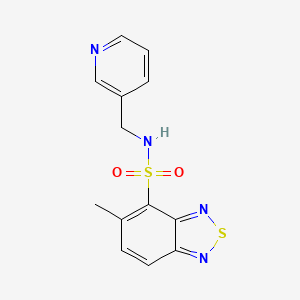

![molecular formula C20H21N3O B5521529 3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one derivatives has been achieved through different methods, including plant-based Bronsted acidic polyphenol catalyzed synthesis and metal-free organocatalytic cascade reactions. These methods offer an efficient, green approach by utilizing tannic acid—a weakly acidic natural polyphenol, as a novel inexpensive greener catalyst in the presence of environmentally benign solvents like aqueous ethanol. This allows for the rapid cyclocondensation of isatoic anhydride, cycloalkanone, and different anilines to produce diversely functionalized spiroquinazolinones in good to excellent yield under mild conditions (Parthiban, 2022).

Molecular Structure Analysis

The molecular structure of these compounds has been detailed through various analytical techniques, including NMR spectroscopy and X-ray crystallography. These analyses provide insights into the 3D architecture of the spiroquinazolinones, highlighting the presence of a nitrogen-substituted quaternary carbon center and the spirocyclic nature of the molecule. The structure elucidation aids in understanding the compound's chemical behavior and reactivity (Chernyshev et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one derivatives includes their participation in Mannich reactions, Vilsmeier-Haack reactions, and various cyclofunctionalization processes. These reactions are pivotal in further modifying the spiroquinazolinone framework, leading to a wide range of compounds with diverse functional groups and potential biological activities. The ability to undergo such transformations showcases the compound's versatile chemical properties (Markov & Farat, 2012).

科学的研究の応用

Synthesis and Biological Activity

- A study focused on synthesizing 2-Sulfanyl-substituted derivatives of this compound class, revealing high anti-monoamine oxidase and antitumor activity, highlighting their potential in the development of new therapeutic agents for treating diseases related to monoamine oxidase activity and cancer (Markosyan et al., 2015).

Antiviral and Cytotoxicity Evaluation

- Schiff bases of some 2-phenyl quinazoline-4(3)H-ones, which include structures related to the queried compound, have been prepared and evaluated for their cytotoxicity and antiviral activity against a wide range of viruses. Notably, one of the compounds showed significant antiviral activity across all tested viruses, indicating the potential for these compounds in antiviral drug development (Kumar et al., 2010).

Green Synthesis Approach

- An environmentally benign synthesis approach for the spiro-cyclization of related compounds under aqueous or solventless conditions has been developed. This method emphasizes the importance of green chemistry in the synthesis of complex molecules, potentially reducing the environmental impact of chemical synthesis (Miklós & Fülöp, 2010).

Anticancer Activity and EGFR-Tyrosine Kinase Inhibition

- Another research effort led to the synthesis of derivatives with substitutions at different positions, demonstrating remarkable anticancer activity against CNS SNB-75 Cancer cell line. The study also explored the methodology for synthesis optimization and the potential targeting of EGFR-tyrosine kinase, suggesting a pathway for developing potent antitumor agents (Noolvi & Patel, 2013).

Novel Synthetic Routes and Molecular Docking Studies

- Molecular docking studies have led to the design of novel spiro [quinazoline-2,1'-cyclohexane] derivatives as PARP-1 inhibitors, showcasing the compound's framework's potential in designing effective inhibitors for therapeutic applications. The in vitro anti-proliferative activity of these derivatives against human breast carcinoma cell lines further emphasizes their potential as cancer therapeutics (Amin et al., 2013).

特性

IUPAC Name |

3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-19-17-11-5-6-12-18(17)22-20(13-7-2-8-14-20)23(19)21-15-16-9-3-1-4-10-16/h1,3-6,9-12,15,22H,2,7-8,13-14H2/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVNDBYRSMNCBH-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)